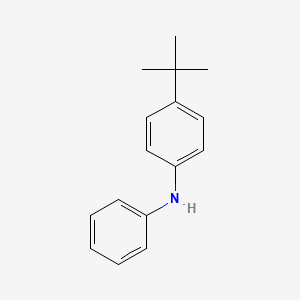

4-tert-butyl-N-phenylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMXLEWVJZEVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466175 | |

| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4496-49-5 | |

| Record name | 4-tert-Butyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0424V222U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis protocol for 4-tert-butyl-N-phenylaniline

An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-N-phenylaniline

Authored by: A Senior Application Scientist

Foreword: The Significance of Substituted Diarylamines

This compound is a substituted diarylamine, a class of compounds holding significant value in materials science and medicinal chemistry. These structures are core components in the development of organic light-emitting diodes (OLEDs), hole-transporting materials, and as building blocks in the synthesis of complex pharmaceutical agents.[1][2][3] The tert-butyl group provides solubility and influences the electronic properties and solid-state packing of the molecule, making its precise synthesis a topic of considerable interest for researchers in both academic and industrial settings.

This guide provides a comprehensive overview of the synthetic protocols for preparing this compound, with a primary focus on the most robust and widely adopted methodology: the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and contrast it with classical methods to offer a complete scientific narrative.

Part 1: Strategic Approaches to C-N Bond Formation

The central challenge in synthesizing this compound lies in the formation of the C-N bond between the aniline and the 4-tert-butylphenyl moieties. Historically, methods like the Ullmann condensation were employed, but these often required harsh reaction conditions.[4] The advent of palladium-catalyzed cross-coupling reactions revolutionized this field, with the Buchwald-Hartwig amination emerging as the preeminent strategy due to its mild conditions, broad substrate scope, and high functional group tolerance.[5][6]

The Buchwald-Hartwig Amination: The Modern Gold Standard

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6][7] Developed in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has become an indispensable tool for synthetic chemists.[5]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][8]

-

Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex. The aryl halide (e.g., 4-tert-butylbromobenzene) reacts with the Pd(0) center, which inserts itself into the carbon-halogen bond. This step, often the rate-determining one, forms a new Pd(II) complex.[8][9][10]

-

Amine Coordination & Deprotonation : The amine (aniline in this case) coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[10] The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10]

-

Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the diarylamine product is expelled from the palladium center, which is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) species, thus closing the loop.[6][8]

Below is a visualization of this catalytic process.

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Amount | Moles |

| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 769-92-6 | 1.49 g | 10.0 mmol |

| Bromobenzene | C₆H₅Br | 157.01 | 108-86-1 | 1.73 g (1.16 mL) | 11.0 mmol |

| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 3375-31-3 | 22.5 mg | 0.1 mmol (1 mol%) |

| BINAP | C₄₄H₃₂P₂ | 622.67 | 76189-55-4 | 93.4 mg | 0.15 mmol (1.5 mol%) |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 | 1.35 g | 14.0 mmol |

| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | 50 mL | - |

Step-by-Step Methodology

Safety Precaution : This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Toluene is flammable and sodium tert-butoxide is corrosive and moisture-sensitive.

-

Reaction Vessel Preparation : To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (22.5 mg), BINAP (93.4 mg), and sodium tert-butoxide (1.35 g).

-

Expertise Note: Pre-mixing the solid catalyst, ligand, and base allows for efficient catalyst formation once the solvent and reactants are added. Handling the air-sensitive components under an inert atmosphere is crucial for reproducibility.

-

-

Inert Atmosphere : Seal the flask with septa, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species that will be formed in situ.

-

Addition of Reactants : Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via cannula or syringe. Follow with the addition of 4-tert-butylaniline (1.49 g) and bromobenzene (1.16 mL).

-

Expertise Note: Using a slight excess of the aryl halide (bromobenzene) can help drive the reaction to completion, especially if the amine is the more valuable starting material.

-

-

Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Trustworthiness Note: A self-validating system involves monitoring. A typical TLC system would be 10% ethyl acetate in hexanes. The disappearance of the starting aniline and the appearance of a new, less polar spot indicates product formation.

-

-

Reaction Workup : After the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Expertise Note: Quenching deactivates any remaining base and prepares the mixture for extraction.

-

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with ethyl acetate (2 x 30 mL). Combine all organic layers.

-

Washing and Drying : Wash the combined organic layers with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product will appear as a yellow or brown oil/solid. Purification is essential to obtain the high-purity final compound.

-

Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes is typically effective.

-

Expertise Note: The non-polar nature of the product means it will elute with a low-polarity mobile phase. Fractions should be collected and analyzed by TLC to identify those containing the pure product.

-

-

Characterization : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to light yellow solid. [1] * Yield : A typical yield for this reaction is in the range of 85-95%.

-

Physical Properties : The product is a solid with a melting point around 98-100 °C.

-

Spectroscopic Data : The identity and purity should be confirmed using standard analytical techniques.

-

¹H NMR (CDCl₃): Characteristic signals for the aromatic protons of both rings and a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).

-

¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the product's molecular weight (225.34 g/mol ). [1]

-

-

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Buchwald-Hartwig Coupling. NROChemistry. [Link]

-

Buchwald-Hartwig amination. Name-Reaction.com. [Link]

-

Synthesis of 4-tert.-butylaniline. PrepChem.com. [Link]

-

Ullmann condensation. In: Wikipedia. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4496-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. name-reaction.com [name-reaction.com]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 4-tert-butyl-N-phenylaniline (CAS 4496-49-5): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-tert-butyl-N-phenylaniline (CAS 4496-49-5), a key chemical intermediate. We will delve into its fundamental properties, explore robust synthesis methodologies with a focus on the causality behind procedural choices, detail its spectroscopic signature for unambiguous identification, and survey its current applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Core Compound Identity and Physicochemical Properties

This compound, also known as 4-tert-butyldiphenylamine, is an aromatic amine characterized by a diphenylamine core structure with a sterically hindering tert-butyl group at the para position of one phenyl ring.[1] This substitution significantly influences its physical and chemical properties, enhancing its solubility in organic solvents and contributing to its stability.[1]

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4496-49-5 | [1][2] |

| Molecular Formula | C₁₆H₁₉N | [2][3] |

| Molecular Weight | 225.33 g/mol | [4][5] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 66 - 67°C | [4] |

| Boiling Point | 338.65°C at 760 mmHg | [3] |

| Density | 1.014 g/cm³ | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Synonyms | 4-tert-Butyldiphenylamine, (4-tert-Butylphenyl)phenylamine, N-(4-tert-Butylphenyl)aniline | [1][6][7] |

Synthesis Methodologies: A Mechanistic Perspective

The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. For this compound, the most prevalent and efficient methods are palladium-catalyzed cross-coupling reactions, which have largely superseded harsher, classical methods like the Ullmann condensation.

Recommended Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the method of choice due to its high functional group tolerance, broad substrate scope, and relatively mild reaction conditions.[8][9] The reaction creates the C-N bond by coupling an aryl halide (or triflate) with an amine, catalyzed by a palladium complex.[8]

The catalytic cycle, shown below, is a well-understood process. It begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. The amine then coordinates to the resulting Pd(II) complex, and following deprotonation by a base, reductive elimination occurs to yield the desired diarylamine product and regenerate the Pd(0) catalyst.[8][10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 4-tert-butylaniline and bromobenzene. The choice of a sterically hindered phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition. Sodium tert-butoxide is a sufficiently strong, non-nucleophilic base for this transformation.[11]

-

Materials:

-

4-tert-Butylaniline (1.0 eq)

-

Bromobenzene (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu. Seal the flask with a septum.

-

Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by 4-tert-butylaniline and bromobenzene.

-

Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

-

Alternative Method: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for forming C-N bonds.[12] While effective, it typically requires stoichiometric amounts of copper and significantly higher reaction temperatures (>180 °C) compared to the Buchwald-Hartwig reaction.[12][13] Modern variations use soluble copper salts and ligands to improve efficiency, but palladium-based methods are generally preferred in research and pharmaceutical settings for their milder conditions and broader scope.[12][14]

Sources

- 1. CAS 4496-49-5: 4-tert-Butyldiphenylamine | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-(tert-butyl)-N-phenylaniline | CAS#:4496-49-5 | Chemsrc [chemsrc.com]

- 4. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE CAS#: 4496-49-5 [m.chemicalbook.com]

- 5. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-tert-butyl-N-phenylaniline

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-tert-butyl-N-phenylaniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with established experimental and computational methodologies to offer a holistic understanding of this substituted diphenylamine derivative.

Introduction: The Significance of Substituted Diphenylamines

Diphenylamine and its derivatives are a class of compounds with significant industrial and pharmaceutical relevance, primarily utilized for their antioxidant properties.[1] The introduction of substituents onto the phenyl rings can profoundly influence their chemical reactivity, electronic properties, and, critically, their three-dimensional structure. The conformation of these molecules—defined by the torsion or dihedral angles of the phenyl rings relative to the central amine bridge—is a key determinant of their biological activity and material properties. This compound, with its bulky tert-butyl group, presents a compelling case study for understanding the interplay of steric and electronic effects in dictating molecular geometry.

Molecular Structure and Key Physicochemical Properties

This compound is an aromatic amine characterized by a central secondary amine linking two phenyl rings, one of which is substituted at the para position with a tert-butyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4-tert-Butyldiphenylamine, N-Phenyl-4-tert-butylaniline | PubChem |

| CAS Number | 4496-49-5 | PubChem |

| Molecular Formula | C₁₆H₁₉N | PubChem |

| Molecular Weight | 225.33 g/mol | PubChem |

| Melting Point | 66-67 °C | ChemicalBook |

| Appearance | White to pale yellow solid | ChemicalBook |

Conformational Analysis: The Role of Steric and Electronic Effects

The conformation of diphenylamines is primarily dictated by the rotational freedom around the two C-N bonds. The key dihedral angles, C-N-C-C, determine the overall shape of the molecule. In the parent diphenylamine, a non-planar, twisted conformation is generally favored to alleviate steric hindrance between the ortho-hydrogens of the two phenyl rings.

The Dominant Influence of the Tert-Butyl Group

The introduction of a tert-butyl group at the para position of one of the phenyl rings introduces a significant steric impediment.[2][3] This bulky group does not directly interact with the other phenyl ring in the same way ortho substituents would. However, its presence can influence the electronic properties of the substituted ring and subtly alter the conformational landscape. The tert-butyl group is known for its ability to "lock" conformations in cyclic systems due to its large A-value (a measure of steric bulk).[2][4] While the context here is acyclic, the principle of steric avoidance remains paramount.

Electronic Effects on Conformation

The electronic nature of substituents can also impact the conformation of diphenylamines.[5] Electron-donating or -withdrawing groups can alter the bond lengths and angles of the aromatic system and influence the pyramidalization at the nitrogen atom. The tert-butyl group is weakly electron-donating through induction, which can subtly affect the electronic communication between the two phenyl rings.

Experimental Determination of Molecular Structure and Conformation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure and preferred conformation of this compound.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state.[6][7][8]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, hexane, or a mixture thereof).[9][10] The purity of the compound is critical for obtaining diffraction-quality crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to obtain the final crystal structure, including precise bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[12][13] For this compound, ¹H and ¹³C NMR would provide information about the chemical environment of each nucleus, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, offering insights into the preferred conformation in solution.[14]

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR: Standard one-dimensional spectra are acquired to assign the chemical shifts of all protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to confirm the assignments and establish the connectivity of the molecule.

-

NOESY: A two-dimensional NOESY experiment is performed to identify protons that are close in space, which can help to determine the relative orientation of the two phenyl rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.[15][16][17] The spectrum of this compound is expected to show characteristic bands for the N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations.

Expected FTIR Absorptions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (tert-butyl) | 2960-2870 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

| Aromatic C-H Bend (out-of-plane) | 900-675 |

Note: These are approximate values based on typical absorptions for diphenylamines and substituted benzenes.[18][19]

Computational Modeling of Molecular Conformation

In the absence of direct experimental data, computational chemistry provides a powerful means to predict the stable conformations and quantify their relative energies.[20]

Computational Workflow: Conformational Analysis

The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.

Caption: A typical workflow for the computational conformational analysis of a small molecule.

Protocol for DFT-based Conformational Analysis:

-

Initial Structure: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

-

DFT Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

-

Analysis: The relative energies of the stable conformers are used to determine their Boltzmann populations at a given temperature, providing insight into the predominant conformation in the gas phase.

Computational studies on diphenylamine itself have shown that the molecule adopts a twisted conformation with C₂ symmetry.[21] For this compound, it is expected that the bulky tert-butyl group will favor conformations that minimize steric interactions, likely resulting in a similar twisted geometry.

Implications for Drug Development and Materials Science

The conformation of this compound has direct implications for its application in various fields:

-

Drug Development: The three-dimensional shape of a molecule is critical for its interaction with biological targets. Understanding the preferred conformation of this and related diphenylamines can aid in the design of more potent and selective drugs. The tert-butyl group can also serve as a metabolic shield, preventing enzymatic degradation and increasing the bioavailability of a drug candidate.[2]

-

Materials Science: The packing of molecules in the solid state, which is determined by their conformation, influences the bulk properties of materials. For example, the antioxidant properties of diphenylamines are related to the accessibility of the N-H proton, which can be affected by the molecular conformation.[22][23]

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects, with the bulky tert-butyl group playing a significant role in dictating the preferred geometry. While a definitive experimental structure is not yet publicly available, a combination of spectroscopic techniques and computational modeling can provide a detailed understanding of its conformational landscape. This knowledge is crucial for harnessing the potential of this and other substituted diphenylamines in the development of new drugs and advanced materials.

References

-

Conformational analysis of the 2,5-di-tert-butylcyclohexanol system. Evaluation of the steric effect of the tert-butyl group in cyclohexane chair and twist-boat conformations. Journal of the American Chemical Society. (URL: [Link])

-

FTIR Spectrum of Poly (diphenylamine) (PDPA) polymer. - ResearchGate. (URL: [Link])

-

Conformational Analysis. (URL: [Link])

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (URL: [Link])

-

An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed. (URL: [Link])

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

Electronic spectroscopy and molecular structure of jet-cooled diphenylamine and diphenylamine derivatives - American Institute of Physics. (URL: [Link])

-

Electronic spectroscopy and molecular structure of jet-cooled diphenylamine and diphenylamine derivatives | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

-

Small molecule crystallography - Excillum. (URL: [Link])

-

X-ray Crystallography - Creative BioMart. (URL: [Link])

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (URL: [Link])

-

Diphenylamine derivative - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Diphenylamine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

(IUCr) N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline. (URL: [Link])

-

x Ray crystallography - PMC - PubMed Central - NIH. (URL: [Link])

-

(PDF) 4-Ethynyl-N,N-diphenylaniline - ResearchGate. (URL: [Link])

-

Ex situ FTIR spectrum of: Benzil, o−Phenylenediamine and 2,3−Diphenylquinoxaline. (URL: [Link])

-

Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (URL: [Link])

-

Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (URL: [Link])

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set - ChemRxiv. (URL: [Link])

-

NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (URL: [Link])

-

Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem. (URL: [Link])

-

Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method - Journal of Materials and Environmental Science. (URL: [Link])

-

Conformational analysis of compounds 1–3. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. (URL: [Link])

-

Conformational analysis by intersection: CONAN - Semantic Scholar. (URL: [Link])

-

Synthesis-enabled conformational assignment of natural N-acyl l-phenylalanine derivatives from freshwater sponge–associated Micromonospora sp. MS-62 - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Diphenylamine - Wikipedia. (URL: [Link])

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Electronic effects – Knowledge and References - Taylor & Francis. (URL: [Link])

-

The Simplifying Synthesis Ultimate Guide To Conformational Analysis - YouTube. (URL: [Link])

-

Conformational analysis by intersection: CONAN - PubMed. (URL: [Link])

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. (URL: [Link])

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. (URL: [Link])

-

Rotational spectra and computational analysis of two conformers of leucinamide - PubMed. (URL: [Link])

-

Conformational control over p-conjugated electron pairing in 1D organic polymers - Semantic Scholar. (URL: [Link])

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation - MDPI. (URL: [Link])

-

Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Conformational Analysis [sas.upenn.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. excillum.com [excillum.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. How To [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. auremn.org.br [auremn.org.br]

- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Diphenylamine [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Diphenylamine(122-39-4) IR Spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Rotational spectra and computational analysis of two conformers of leucinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-tert-butyl-N-phenylaniline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-tert-butyl-N-phenylaniline (also known as 4-tert-butyldiphenylamine). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of substituted diarylamines. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous compounds to predict the ¹H NMR, ¹³C NMR, IR, and mass spectra. A plausible synthetic route and detailed experimental protocols for spectroscopic analysis are also provided to serve as a foundational resource for researchers.

Introduction

This compound is a substituted aromatic amine featuring a bulky tert-butyl group on one of the phenyl rings. The presence of the sterically demanding tert-butyl group, combined with the electronic nature of the diarylamine scaffold, imparts unique properties to the molecule, making it a subject of interest in various fields. Substituted diphenylamines are known for their applications as antioxidants, stabilizers in polymers, and as precursors for the synthesis of dyes, pharmaceuticals, and materials for organic electronics.

The bulky tert-butyl group can enhance solubility in organic solvents and influence the molecular conformation, which in turn can affect its chemical reactivity and physical properties. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

This guide provides a detailed, albeit predictive, analysis of its key spectroscopic features.

Molecular Structure and Properties

The structural representation of this compound is crucial for interpreting its spectroscopic data.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4496-49-5 | [1][2] |

| Molecular Formula | C₁₆H₁₉N | [1] |

| Molecular Weight | 225.33 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | >98.0% (GC) | [1] |

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of related compounds such as 4-tert-butylaniline and N-phenylaniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the N-H proton, and the protons of the tert-butyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (9H) | 1.3 - 1.4 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the aliphatic region. |

| N-H (1H) | 5.6 - 5.8 | Broad Singlet (br s) | 1H | The N-H proton signal is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be solvent-dependent. |

| Aromatic (4H) | 6.8 - 7.0 | Multiplet (m) | 4H | Protons on the unsubstituted phenyl ring ortho and para to the NH group are expected in this region. |

| Aromatic (4H) | 7.1 - 7.3 | Multiplet (m) | 4H | Protons on the tert-butyl substituted phenyl ring and the meta protons of the unsubstituted phenyl ring are predicted to be in this slightly downfield region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(CH₃)₃ | 31 - 32 | The methyl carbons of the tert-butyl group. |

| C (CH₃)₃ | 34 - 35 | The quaternary carbon of the tert-butyl group. |

| Aromatic CH | 115 - 130 | Aromatic carbons bearing a hydrogen atom will appear in this range. The specific shifts will depend on their position relative to the substituents. |

| Aromatic C-N | 140 - 145 | The aromatic carbons directly bonded to the nitrogen atom are expected to be deshielded. |

| Aromatic C-C(CH₃)₃ | 145 - 150 | The aromatic carbon attached to the tert-butyl group will be significantly deshielded. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Rationale |

| N-H | 3350 - 3450 | Stretching | A sharp to medium intensity peak characteristic of a secondary amine N-H stretch. |

| Aromatic C-H | 3000 - 3100 | Stretching | Multiple weak to medium bands are expected for the stretching vibrations of the aromatic C-H bonds. |

| Aliphatic C-H | 2850 - 3000 | Stretching | Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group. |

| C=C | 1580 - 1620 | Stretching | Strong to medium intensity bands due to the aromatic ring C=C stretching vibrations. |

| C-N | 1250 - 1350 | Stretching | A medium to strong band for the C-N stretching of the diarylamine. |

| Aromatic C-H | 690 - 900 | Bending (out-of-plane) | Bending vibrations that can be indicative of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrum Data for this compound

| m/z | Predicted Ion | Rationale |

| 225 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 210 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety, leading to a stable benzylic-type carbocation. This is expected to be a prominent peak.[3][4] |

| 168 | [M - C(CH₃)₃]⁺ | Loss of the entire tert-butyl group. |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.

Reaction Scheme

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis

Materials:

-

4-bromo-tert-butylbenzene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).

-

Add 4-bromo-tert-butylbenzene (1.0 equivalent) and aniline (1.2 equivalents).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocols: Spectroscopic Analysis

The following are standard protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

GC-MS Method:

-

GC Column: A standard non-polar column (e.g., HP-5MS).

-

Injection: Inject a dilute solution of the sample in a volatile organic solvent.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Conclusion

References

-

Chemguide. Fragmentation Patterns in Mass Spectra.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-tert-butyl-N-phenylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butyl-N-phenylaniline. Recognizing the scarcity of published quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It furnishes a robust theoretical framework for predicting solubility, a detailed experimental protocol for its precise determination, and a guide to interpreting the thermodynamic properties of the dissolution process. The insights and methodologies presented herein are designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, materials science, and pharmaceutical development.

Introduction: Understanding the Significance of Solubility

This compound is an aromatic amine whose utility spans from an intermediate in organic synthesis to a potential building block in the development of novel materials and pharmaceuticals. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its application and processability. Whether for reaction optimization, purification by crystallization, or formulation development, a thorough understanding of its solubility profile is paramount.

This guide addresses the current information gap by providing a predictive analysis based on first principles of chemical interactions, coupled with a self-validating, step-by-step experimental methodology for generating precise solubility data.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Structure | ||

| CAS Number | 4496-49-5 | [1][2][3] |

| Molecular Formula | C₁₆H₁₉N | [1][2] |

| Molecular Weight | 225.33 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 66 - 67°C | [5] |

| Boiling Point | 338.7 °C at 760 mmHg | [1] |

| Calculated LogP | 4.8 - 5.1 | [1][2] |

The structure reveals a molecule with significant non-polar character, owing to the two aromatic rings and the bulky tert-butyl group. The secondary amine (-NH-) group introduces a site for hydrogen bonding and moderate polarity. The high LogP value further indicates a strong preference for lipophilic (non-polar) environments over aqueous media.[1][2]

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be understood as an energetic balance between three interactions:

-

Solute-Solute Interactions: Energy required to break the crystal lattice of this compound.

-

Solvent-Solvent Interactions: Energy needed to create a cavity in the solvent.

-

Solute-Solvent Interactions: Energy released upon solvation of the solute molecules.

For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two processes.

Diagram: Molecular Interactions Governing Solubility

Caption: Key energetic factors in the dissolution of a crystalline solid.

Based on its molecular structure, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Strong π-π stacking interactions between the solvent and the aniline's aromatic rings. Favorable van der Waals forces with the tert-butyl group. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Medium | Dominated by weaker van der Waals forces. The bulky structure of the solute may disrupt efficient packing with linear alkanes. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Medium to High | Dipole-dipole interactions are possible. THF and acetone are good solvents for moderately polar compounds. The lack of strong hydrogen bonding in the solvent prevents competition with solute-solvent interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Medium | The solvent's strong hydrogen bonding network (solvent-solvent interactions) must be disrupted. The solute's single N-H bond offers limited hydrogen bonding potential to compete effectively. Solubility is expected to decrease with increasing alcohol chain length. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to engage in van der Waals and dipole-dipole interactions with the aromatic and alkyl portions of the solute. |

Experimental Protocol: Isothermal Saturation Method

This section provides a rigorous, self-validating protocol for the experimental determination of the solubility of this compound. The isothermal saturation method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer or temperature probe

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Mixtures:

-

Add an excess amount of this compound to a series of glass vials. An excess is critical to ensure that equilibrium is established with the solid phase present.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Agitate the mixtures for a prolonged period (typically 24-72 hours). Causality: Continuous agitation is necessary to maximize the solid-liquid contact area and ensure the system reaches thermodynamic equilibrium. The required time should be determined by preliminary experiments, where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the sample through a syringe filter into a pre-weighed vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer. A calibration curve must be generated using standard solutions of known concentrations.

-

-

Data Calculation:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ and M₁ are the mass and molar mass of the solute.

-

m₂ and M₂ are the mass and molar mass of the solvent.

-

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Isothermal saturation method workflow.

Thermodynamics of the Dissolution Process

By measuring solubility at several different temperatures, the thermodynamic properties of dissolution can be determined using the van't Hoff equation. This provides deeper insight into the driving forces of the dissolution process.

The apparent standard enthalpy of dissolution (ΔH°sol) can be obtained from the slope of a plot of ln(x) versus 1/T:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

-

x is the mole fraction solubility

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

The apparent standard Gibbs free energy (ΔG°sol) and entropy (ΔS°sol) of dissolution can then be calculated:

ΔG°sol = -RT ln(x) ΔS°sol = (ΔH°sol - ΔG°sol) / T

-

A positive ΔH°sol indicates an endothermic process, where heat is absorbed to break the crystal lattice. This is typical for the dissolution of crystalline solids.

-

A positive ΔS°sol indicates an increase in disorder as the solid dissolves, which is entropically favorable.

-

The sign and magnitude of ΔG°sol reveal the spontaneity of the process. A more negative value indicates greater solubility.

For a molecule like this compound, the dissolution process in most organic solvents is expected to be endothermic (positive ΔH°sol) and driven by a positive entropy change (positive ΔS°sol).[6][7]

Conclusion

References

-

Chemsrc. 4-(tert-butyl)-N-phenylaniline | CAS#:4496-49-5.

-

CymitQuimica. This compound.

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

-

PubChem. 4-tert-butyl-N-ethyl-N-phenylaniline.

-

Chemsrc. 4-tert-butyl-N-(4-tert-butylphenyl)-N-phenylaniline.

-

PubChem. 4-tert-Butyldiphenylamine | C16H19N.

-

Moorpark College. Experiment 13 – Properties of Amines and Amides.

-

BYJU'S. Test for Amino Groups.

-

Seema Makhijani via YouTube. (2023, April 25). Amines - Lab Demonstration / solubility / basic character class 12 CBSE.

-

Solubility of Things. Amines: Structure, Properties, and Reactions.

-

Benchchem. A Technical Guide to the Physical Properties of N-Substituted Anilines with Long Alkyl Chains.

-

ChemicalBook. (2022, November 18). The Solubility of Aniline.

-

J&K Scientific. This compound.

-

Vedantu. Aniline is soluble in which of the following organic class 12 chemistry CBSE.

-

Sigma-Aldrich. 4-tert-Butylaniline 99%.

-

ChemicalBook. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5.

-

LGC Standards. This compound.

-

ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.

-

ResearchGate. Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures.

-

ResearchGate. (PDF) Solubility Measurement, Modeling, and Thermodynamic Functions for para -Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems.

-

Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.

-

PubChem. 4,4'-Di-tert-butyldiphenylamine.

-

Key Organics. (4-tert-Butyl-phenyl)-phenyl-amine.

-

Xi'an সিদ্দিকী Biotech Co., Ltd. This compound.

-

PubChem. 4-tert-Butyloxycarbonyl-L-phenylalanine.

-

Wikipedia. Aromatic compound.

-

ChemicalBook. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5.

-

ResearchGate. Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures.

-

NIST WebBook. Phenyl tert-butyl ketone.

-

Santa Cruz Biotechnology. N-Boc-4-amino-L-phenylalanine t-Butyl Ester.

-

ChemScene. Building blocks | Bioactive small molecules.

-

Sigma-Aldrich. L-Phenylalanine tert-butyl ester hydrochloride.

-

Thermodynamics Research Center. Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.

Sources

- 1. 4-(tert-butyl)-N-phenylaniline | CAS#:4496-49-5 | Chemsrc [chemsrc.com]

- 2. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [jknbiochem.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

theoretical and computational studies of 4-tert-butyl-N-phenylaniline

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-tert-butyl-N-phenylaniline

Abstract

Substituted diphenylamines are a cornerstone class of molecules with profound applications ranging from antioxidants to advanced materials.[1] This guide provides a comprehensive technical overview of this compound, a representative member of this class. We will bridge the gap between empirical observation and theoretical prediction by integrating experimental spectroscopic data with a robust computational chemistry framework. This document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure, electronic properties, and chemical reactivity. The methodologies detailed herein serve as a validated workflow for the investigation of similar aromatic amine systems, grounded in Density Functional Theory (DFT).

Introduction: The Significance of this compound

This compound (t-Bu-DPA) is an aromatic amine featuring a diphenylamine core functionalized with a sterically bulky tert-butyl group. This substitution is not trivial; it significantly influences the molecule's solubility, electronic structure, and reactivity. Diphenylamine and its derivatives are widely recognized for their ability to scavenge free radicals, a property that underpins their use as antioxidants in industrial lubricants and polymers.[1][2] Furthermore, the triphenylamine structural motif, of which diphenylamines are a precursor, is integral to the design of organic materials for optoelectronics, solar cells, and electrochromic devices due to its charge-transport capabilities.[3][4]

For drug development professionals, the aniline scaffold is a common feature in pharmacologically active molecules.[5] Understanding how substitutions like the tert-butyl group modify the electronic landscape of the molecule is crucial for predicting metabolic stability and designing interactions with biological targets.[5] This guide will elucidate these properties through a synergistic approach, combining experimental characterization with high-level computational modeling.

Synthesis and Spectroscopic Validation

A theoretical model is only as reliable as the experimental data it aims to reproduce. Therefore, the first step in any computational study is the unambiguous synthesis and characterization of the target compound.

Synthetic Pathways

The synthesis of N-aryl amines like t-Bu-DPA is typically achieved through cross-coupling reactions. The choice of method depends on catalyst availability, substrate scope, and reaction conditions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a modern, highly efficient method for forming C-N bonds. It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky phosphine ligand. For t-Bu-DPA, this could involve reacting 4-tert-butylaniline with bromobenzene or aniline with 1-bromo-4-tert-butylbenzene. This method is often preferred for its high yields and functional group tolerance.[6]

-

Ullmann Condensation: A classical method that involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. While effective, it often requires harsher conditions than the Buchwald-Hartwig amination.[1]

Experimental Characterization Protocols

Validation of the synthesized t-Bu-DPA structure is achieved through standard spectroscopic techniques. The resulting spectra provide the empirical benchmarks for our computational models.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.

-

Sample Preparation: A small amount of purified t-Bu-DPA is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be acquired from a thin film deposited on a salt plate.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically in the 4000–400 cm⁻¹ range.[7]

-

Interpretation: Key vibrational bands are identified to confirm the presence of essential functional groups. These experimental frequencies will be compared against computationally predicted values.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the molecule's connectivity.

-

Sample Preparation: Approximately 5-10 mg of t-Bu-DPA is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Interpretation: The chemical shifts (δ), integration (for ¹H), and multiplicity of the signals are analyzed to confirm the molecular structure.[8]

Protocol 3: UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system.

-

Sample Preparation: A dilute solution of t-Bu-DPA is prepared in a UV-transparent solvent, such as dichloromethane or ethanol.

-

Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200–800 nm).

-

Interpretation: The wavelength of maximum absorbance (λ_max) corresponding to π-π* transitions is identified.[9] This value is a direct correlate of the molecule's HOMO-LUMO energy gap and will be compared with Time-Dependent DFT (TD-DFT) calculations.

The Computational Framework: A Self-Validating System

Our computational approach is designed to be a self-validating system. We begin by selecting a level of theory proven to be effective for this class of molecules. We then optimize the molecular geometry and use the resulting structure to predict spectroscopic data. The close agreement between the predicted and experimental spectra validates the computational model, lending high confidence to further predictions of electronic properties that are difficult or impossible to measure directly.

The Choice of Method: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[10][11] We employ the B3LYP hybrid functional , which incorporates a portion of exact Hartree-Fock exchange and has a long track record of providing reliable results for the geometries and vibrational frequencies of organic compounds.[12] This is paired with the 6-311++G(d,p) basis set , a flexible triple-zeta basis set that includes:

-

Diffuse functions (++) : Essential for accurately describing the behavior of electrons far from the nucleus, which is important for lone pairs and potential non-covalent interactions.[13]

-

Polarization functions (d,p) : Allow for anisotropy in the electron distribution, which is critical for accurately modeling bonding and geometry.[13]

Computational Workflow

The entire process follows a logical and sequential workflow, ensuring that each step builds upon a validated foundation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Density functional theory (DFT) study of triphenylamine-based dyes for their use as sensitizers in molecular photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. passer.garmian.edu.krd [passer.garmian.edu.krd]

A Technical Guide to the Thermal Stability and Degradation of 4-tert-butyl-N-phenylaniline

Foreword

For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of the thermal properties of chemical compounds is paramount. It dictates storage conditions, processing parameters, and ultimately, the safety and efficacy of the end product. This guide provides an in-depth technical exploration of the thermal stability and degradation of 4-tert-butyl-N-phenylaniline, a molecule of significant interest as an antioxidant and a versatile chemical intermediate. While direct experimental data on this specific molecule is not abundant in publicly accessible literature, this guide synthesizes information from closely related analogs and established analytical principles to provide a robust predictive framework. We will delve into the anticipated thermal behavior, potential degradation pathways, and the state-of-the-art methodologies for empirical investigation.

Physicochemical and Structural Overview

This compound, also known as 4-tert-butyldiphenylamine, is an aromatic amine characterized by a phenyl group and a 4-tert-butylphenyl group attached to a central nitrogen atom.[1] This structure, particularly the presence of the bulky tert-butyl group and the secondary amine linkage, imparts specific chemical properties that are central to its function and its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N | [1] |

| Molecular Weight | 225.33 g/mol | [1] |

| Melting Point | 66 - 67 °C | |

| Boiling Point | 338.65 °C at 760 mmHg (Predicted) | |

| Appearance | White to pale yellow solid | |

| CAS Number | 4496-49-5 | [1] |

The antioxidant properties of aromatic amines like this compound are attributed to the ability of the N-H group to donate a hydrogen atom, thereby neutralizing free radicals.[2] The electron-donating nature of the tert-butyl group can further enhance this activity. Understanding the thermal limits of this molecule is crucial, as elevated temperatures can initiate degradation, compromising its intended function and potentially generating undesirable byproducts.

Predicted Thermal Stability Profile

The initial stages of degradation are likely to be endothermic, corresponding to melting, followed by exothermic decomposition at higher temperatures. The stability of the molecule will be dictated by the bond dissociation energies of its constituent parts. The bond between the bulky tert-butyl group and the phenyl ring is a likely point of initial cleavage due to steric strain and the stability of the resulting tert-butyl radical.

Potential Degradation Pathways

The thermal degradation of this compound is expected to proceed through a free-radical mechanism. The initiation step would likely be the homolytic cleavage of the weakest bonds in the molecule under thermal stress. Two primary degradation pathways can be postulated:

-

Dealkylation: The cleavage of the bond between the tert-butyl group and the phenyl ring to form a 4-aminodiphenyl radical and a tert-butyl radical. The tert-butyl radical is known to be readily formed via pyrolysis.[4]

-

C-N Bond Scission: The cleavage of one of the C-N bonds, leading to the formation of an aniline radical and a 4-tert-butylphenyl radical, or a phenyl radical and a 4-tert-butylaniline radical.

Following these initial steps, a cascade of further reactions, including hydrogen abstraction, recombination, and fragmentation of the aromatic rings at very high temperatures, would lead to a complex mixture of smaller volatile products and a carbonaceous char.

Caption: Proposed major thermal degradation pathways for this compound.

Analytical Techniques for Thermal Characterization

To empirically determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is essential. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

The following diagram outlines a typical workflow for the thermal analysis of a solid sample like this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which this compound degrades and to quantify its thermal stability.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used if kinetic analysis is intended.[5]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature high enough to ensure complete decomposition (e.g., 800 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show a sigmoidal shape for each degradation step. The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, and to determine their associated enthalpies.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Heating Program: A typical program involves an initial isothermal period, followed by a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition regions.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like some decompositions) will be upward peaks.

Kinetic Analysis of Thermal Degradation

The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetic parameters of the degradation process, such as the activation energy (Ea), which provides insight into the energy barrier for the decomposition reaction. Isoconversional (model-free) methods are powerful for this analysis as they do not assume a specific reaction model.[6][7]

Isoconversional Kinetic Methods

The rate of a solid-state reaction can be described by the general equation: dα/dt = k(T)f(α) where α is the conversion fraction, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model.

Popular isoconversional methods include:

-

Flynn-Wall-Ozawa (FWO) Method: This method uses the following equation: ln(β) = ln(AEa / (R g(α))) - 5.331 - 1.052 (Ea / (RT)) By plotting ln(β) versus 1/T for a constant α, the activation energy (Ea) can be determined from the slope (-1.052 Ea/R).

-

Kissinger-Akahira-Sunose (KAS) Method: This method is described by: ln(β/T²) = ln(AR / (Ea g(α))) - Ea / (RT) A plot of ln(β/T²) versus 1/T for a given conversion (α) yields a straight line with a slope of -Ea/R.

These methods allow for the determination of how the activation energy changes with the extent of conversion, providing a more detailed picture of the degradation mechanism.[6][8][9]

Conclusion

While direct experimental data on the thermal degradation of this compound is limited, a comprehensive understanding of its likely behavior can be formulated through the analysis of analogous structures and the application of established thermoanalytical principles. It is predicted to be a moderately stable compound, with thermal degradation likely initiated by the cleavage of the tert-butyl group or the C-N bond.

For researchers and developers working with this compound, the protocols and analytical approaches detailed in this guide provide a robust framework for empirical investigation. The use of TGA and DSC, coupled with isoconversional kinetic analysis, will yield the critical data needed to ensure its safe and effective application. Further research involving the identification of degradation products using techniques like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) would provide definitive validation of the proposed degradation pathways.

References

- Pritchard, H. O., Sowden, R. G., & Trotman-Dickenson, A. F. (1954). The thermal decomposition of tert.-butylamine. Journal of the Chemical Society (Resumed), 546.

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R

- Thermal Stability Study of 4-tert-Butylphenol. (n.d.).

- Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. (2022). MDPI.